Cas no 1807002-54-5 (4-Bromo-5-methyl-2-nitrobenzoyl chloride)

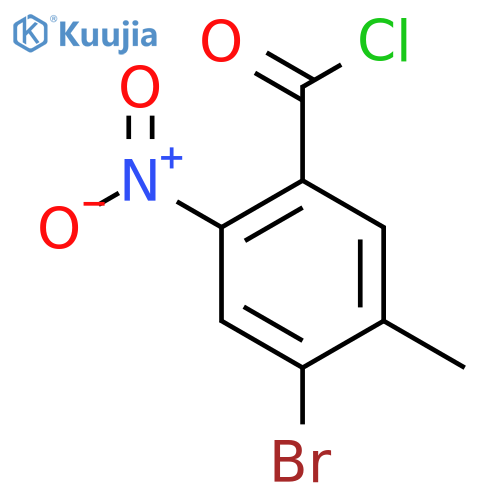

1807002-54-5 structure

商品名:4-Bromo-5-methyl-2-nitrobenzoyl chloride

CAS番号:1807002-54-5

MF:C8H5BrClNO3

メガワット:278.487200498581

CID:5006581

4-Bromo-5-methyl-2-nitrobenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-5-methyl-2-nitrobenzoyl chloride

-

- インチ: 1S/C8H5BrClNO3/c1-4-2-5(8(10)12)7(11(13)14)3-6(4)9/h2-3H,1H3

- InChIKey: LLSJNOPJKQQXBU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C(=O)Cl)C=C1C)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 256

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 62.9

4-Bromo-5-methyl-2-nitrobenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007367-500mg |

4-Bromo-5-methyl-2-nitrobenzoyl chloride |

1807002-54-5 | 97% | 500mg |

806.85 USD | 2021-07-06 | |

| Alichem | A010007367-1g |

4-Bromo-5-methyl-2-nitrobenzoyl chloride |

1807002-54-5 | 97% | 1g |

1,475.10 USD | 2021-07-06 | |

| Alichem | A010007367-250mg |

4-Bromo-5-methyl-2-nitrobenzoyl chloride |

1807002-54-5 | 97% | 250mg |

504.00 USD | 2021-07-06 |

4-Bromo-5-methyl-2-nitrobenzoyl chloride 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

1807002-54-5 (4-Bromo-5-methyl-2-nitrobenzoyl chloride) 関連製品

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量